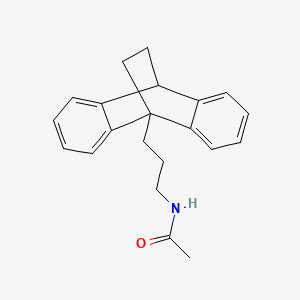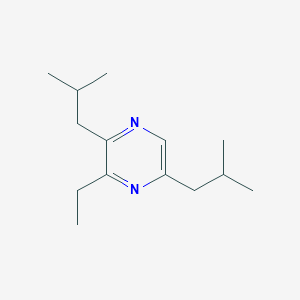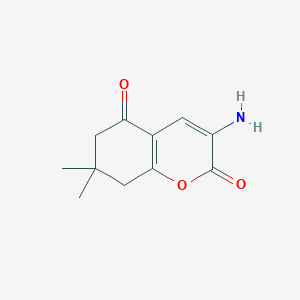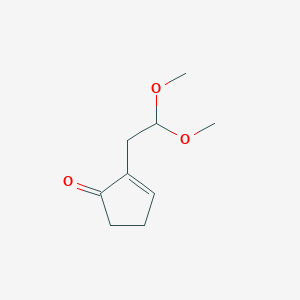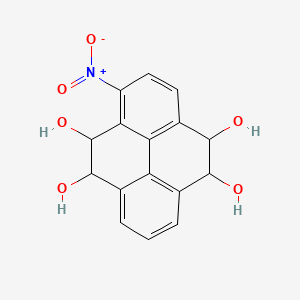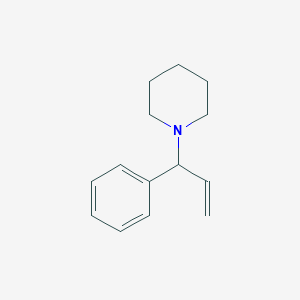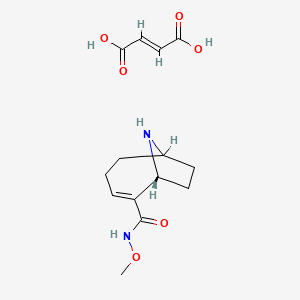![molecular formula C16H12FNO4 B14293623 1H-Isoindole-1,3(2H)-dione, 2-[2-(2-fluorophenoxy)ethoxy]- CAS No. 113211-10-2](/img/structure/B14293623.png)
1H-Isoindole-1,3(2H)-dione, 2-[2-(2-fluorophenoxy)ethoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Isoindole-1,3(2H)-dione, 2-[2-(2-fluorophenoxy)ethoxy]- is a complex organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. This particular compound is characterized by the presence of a fluorophenoxy group, which imparts unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[2-(2-fluorophenoxy)ethoxy]- can be achieved through various synthetic routes. One common method involves the Rhodium(III)-catalyzed coupling of N-chloroimines with α-diazo-α-phosphonoacetates, followed by dechlorinative and dephosphonative reactions . Another approach includes the use of α-azido carbonyl compounds bearing a 2-alkenylaryl moiety at the α-position, which undergoes 1,3-dipolar cycloaddition of azides onto alkenes and 6π-electrocyclization of N-H imine intermediates . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1H-Isoindole-1,3(2H)-dione, 2-[2-(2-fluorophenoxy)ethoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex ring structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or rhodium, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions vary depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Isoindole-1,3(2H)-dione, 2-[2-(2-fluorophenoxy)ethoxy]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[2-(2-fluorophenoxy)ethoxy]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1H-Isoindole-1,3(2H)-dione, 2-[2-(2-fluorophenoxy)ethoxy]- can be compared with other similar compounds, such as:
1H-Isoindole-1,3(2H)-diimine: This compound has a similar core structure but lacks the fluorophenoxy group, resulting in different chemical properties and reactivity.
2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester: This compound has a carboxylic acid ester group, which imparts different solubility and reactivity characteristics.
1H-Indole, 2,3-dihydro-: This compound has a similar heterocyclic structure but lacks the additional functional groups, leading to different chemical behavior.
The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-[2-(2-fluorophenoxy)ethoxy]- lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
113211-10-2 |
|---|---|
Molekularformel |
C16H12FNO4 |
Molekulargewicht |
301.27 g/mol |
IUPAC-Name |
2-[2-(2-fluorophenoxy)ethoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C16H12FNO4/c17-13-7-3-4-8-14(13)21-9-10-22-18-15(19)11-5-1-2-6-12(11)16(18)20/h1-8H,9-10H2 |
InChI-Schlüssel |
HSVPXRQDEMCUNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCOC3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}pentanamide](/img/structure/B14293540.png)
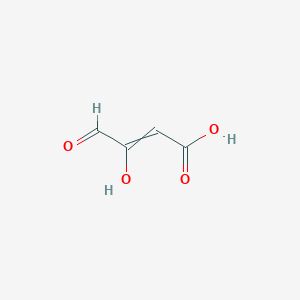
![5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B14293544.png)
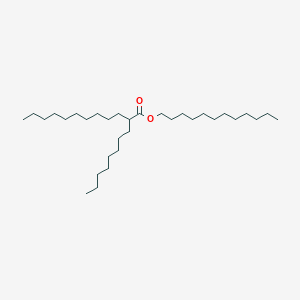
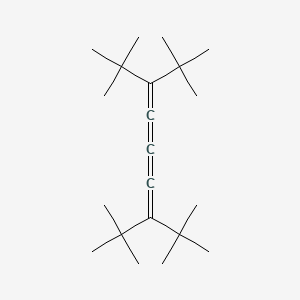
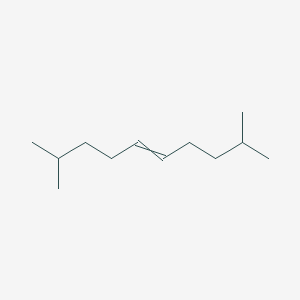
![Bis{[(fluorooxy)sulfinyl]oxy}(dimethyl)stannane](/img/structure/B14293573.png)
